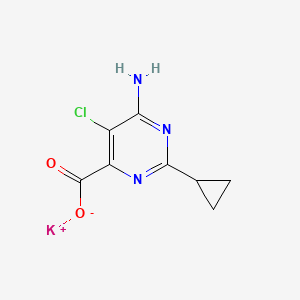
Aminocyclopyrachlor potassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminocyclopyrachlor potassium is a selective herbicide known for its ability to control a wide range of broadleaf weeds, woody species, vines, and grasses. It is particularly effective in non-food use sites such as rights of way, wildlife management areas, recreational areas, turf lawns, golf courses, and sod farms . The compound is a potassium salt of aminocyclopyrachlor, which is a systemic herbicide that disrupts gene expression, leading to undifferentiated cell division and elongation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aminocyclopyrachlor potassium is synthesized through a series of chemical reactions involving the starting material 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid. The synthesis involves the following steps:
Chlorination: The addition of a chlorine atom to the pyrimidine ring.
Carboxylation: The addition of a carboxyl group to the pyrimidine ring.
Potassium Salt Formation: The final step involves the formation of the potassium salt by reacting the carboxylic acid with potassium hydroxide.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the above-mentioned synthetic routes. The process is carried out in controlled environments to ensure high yield and purity. The reaction conditions typically include elevated temperatures, controlled pH levels, and the use of specific catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
Aminocyclopyrachlor potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of aminocyclopyrachlor, which can have different herbicidal properties and applications .
Aplicaciones Científicas De Investigación
Aminocyclopyrachlor potassium has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of synthetic auxins on plant growth and development.
Biology: The compound is used to investigate the mechanisms of gene expression disruption in plants.
Medicine: Research is being conducted to explore its potential use in developing new herbicidal drugs.
Industry: It is widely used in the agricultural industry for weed control in non-crop areas.
Mecanismo De Acción
Aminocyclopyrachlor potassium acts as a synthetic auxin, which is readily absorbed by plant leaves and roots. It disrupts gene expression, causing undifferentiated cell division and elongation. This leads to the death of the targeted weeds and plants . The molecular targets include specific genes involved in cell division and elongation pathways .
Comparación Con Compuestos Similares
Similar Compounds
Aminopyralid: Another synthetic auxin herbicide used for controlling broadleaf weeds.
Indaziflam: A cellulose-biosynthesis inhibitor used for invasive plant management.
Picloram: A systemic herbicide used for controlling woody plants and broadleaf weeds.
Uniqueness
Aminocyclopyrachlor potassium is unique due to its high solubility in water, low volatility, and moderate persistence in soil systems. It is effective in both pre-emergent and post-emergent weed control, making it versatile for various applications .
Propiedades
Número CAS |
858956-35-1 |
|---|---|
Fórmula molecular |
C8H7ClKN3O2 |
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
potassium;6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8ClN3O2.K/c9-4-5(8(13)14)11-7(3-1-2-3)12-6(4)10;/h3H,1-2H2,(H,13,14)(H2,10,11,12);/q;+1/p-1 |
Clave InChI |
BYXPJQZAPGGUGH-UHFFFAOYSA-M |
SMILES canónico |
C1CC1C2=NC(=C(C(=N2)N)Cl)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


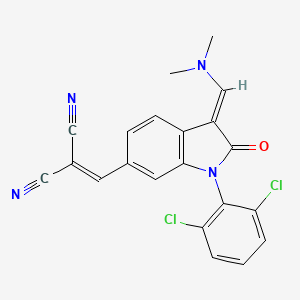

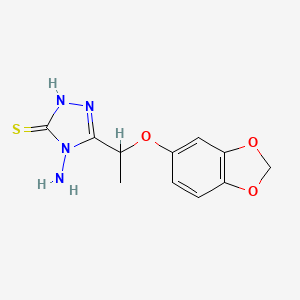
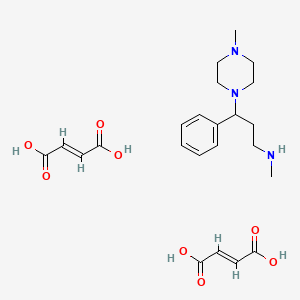
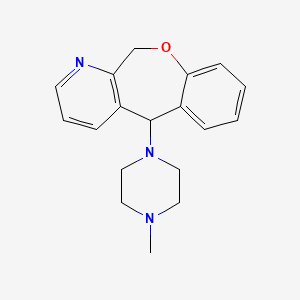
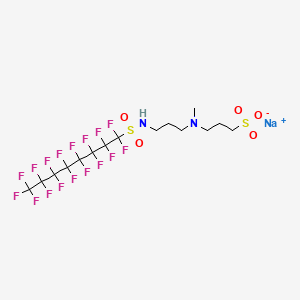
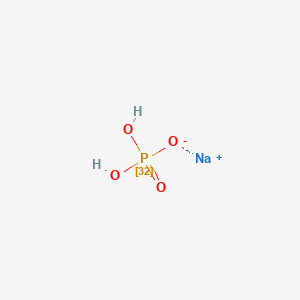
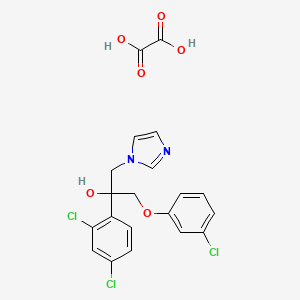
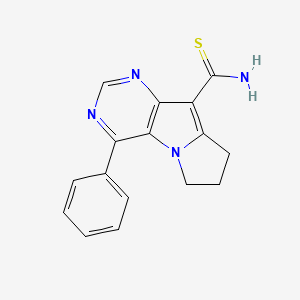
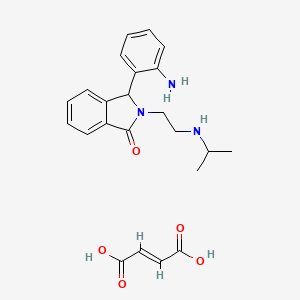

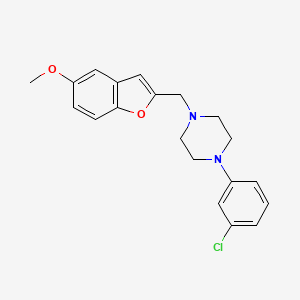

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid](/img/structure/B15191542.png)
